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Compound of Interest

Compound Name: GDC-4379

Cat. No.: B12738751 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Novel

JAK1 Inhibitor

Abstract
GDC-4379 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the

signaling pathways of numerous cytokines implicated in inflammatory and autoimmune

diseases, particularly asthma. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and pharmacological profile of GDC-4379.

Detailed methodologies for relevant preclinical and clinical evaluations are presented,

alongside a discussion of its mechanism of action within the JAK/STAT signaling cascade. This

document is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals investigating novel therapies for inflammatory disorders.

Chemical Structure and Physicochemical Properties
GDC-4379 is a small molecule inhibitor with the molecular formula C21H18ClF2N7O3 and a

molecular weight of 489.86 g/mol .[1][2][3] Its chemical structure is characterized by a complex

heterocyclic core. The systematic IUPAC name and other key identifiers are provided in the

table below.

Table 1: Chemical Identifiers of GDC-4379
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Identifier Value

Molecular Formula C21H18ClF2N7O3[1][2][3]

Molecular Weight 489.86[1][2][3]

CAS Number 2252277-73-7[2][3]

SMILES

CN(C)C(=O)Cn1cc(c(-

c2cc(ccc2OC(F)F)Cl)n1)NC(=O)c3cnn4cccnc34

[1]

InChIKey QGVNXQDNNLLREZ-UHFFFAOYSA-N[1]

Initial characterization of GDC-4379's physicochemical properties reveals its solubility profile,

which is a critical determinant of its formulation and delivery.

Table 2: Physicochemical Properties of GDC-4379

Property Value

Appearance Off-white to light yellow solid[2]

Solubility (In Vitro) DMSO: 31.25 mg/mL (63.79 mM)[2][3]

Solubility (In Vivo Formulation) ≥ 3.13 mg/mL in 10% DMSO + 90% Corn Oil[3]

Storage
Powder: -20°C for 3 years; In solvent: -80°C for

6 months[2]

Mechanism of Action: Inhibition of the JAK1/STAT
Signaling Pathway
GDC-4379 exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1). JAKs

are a family of intracellular, non-receptor tyrosine kinases that are critical for the signal

transduction of numerous cytokines and growth factors. In the context of asthma, cytokines

such as interleukin-4 (IL-4), interleukin-13 (IL-13), and interferon-gamma (IFN-γ) play a pivotal

role in mediating airway inflammation.[4][5]
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The binding of these cytokines to their respective receptors on the cell surface triggers the

activation of receptor-associated JAKs. Specifically, JAK1 is a key signaling partner for the

receptors of many pro-inflammatory cytokines. Upon activation, JAK1 phosphorylates itself and

the cytoplasmic tails of the cytokine receptors. This creates docking sites for Signal Transducer

and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by

the active JAKs, leading to their dimerization and translocation to the nucleus, where they

modulate the transcription of target genes involved in inflammation, immune response, and cell

proliferation.[4][5]

GDC-4379, by inhibiting JAK1, effectively blocks this phosphorylation cascade, thereby

preventing the activation of downstream STATs and mitigating the pro-inflammatory effects of

the associated cytokines.
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Caption: The JAK1/STAT signaling pathway and the inhibitory action of GDC-4379.
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Preclinical and Clinical Evaluation
While specific preclinical data for GDC-4379 has not been extensively published, its evaluation

would typically involve a series of in vitro and in vivo studies to characterize its potency,

selectivity, and efficacy.

Representative Preclinical Experimental Protocols
3.1.1. In Vitro JAK1 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of GDC-
4379 against purified JAK1 enzyme.

Objective: To quantify the potency of GDC-4379 in inhibiting JAK1 kinase activity.

Materials: Recombinant human JAK1 enzyme, ATP, a specific peptide substrate, assay

buffer, GDC-4379 at various concentrations, and a detection reagent (e.g., ADP-Glo™

Kinase Assay).

Procedure:

The JAK1 enzyme and its peptide substrate are prepared in the assay buffer.

GDC-4379 is serially diluted and pre-incubated with the JAK1 enzyme.

The kinase reaction is initiated by the addition of ATP.

The reaction mixture is incubated at a controlled temperature for a specific duration.

The amount of ADP produced, which is proportional to the kinase activity, is measured

using a detection reagent.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

3.1.2. Cellular Assay for STAT Phosphorylation
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This assay measures the ability of GDC-4379 to inhibit cytokine-induced STAT phosphorylation

in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To assess the cellular potency of GDC-4379 in a physiologically relevant context.

Materials: Fresh human whole blood or PBMCs, a specific cytokine to activate the JAK1

pathway (e.g., IL-4), GDC-4379 at various concentrations, cell lysis/fixation buffer, and

fluorescently labeled antibodies specific for the phosphorylated form of a target STAT protein

(e.g., pSTAT6).

Procedure:

Cells are pre-incubated with various concentrations of GDC-4379.

Cells are stimulated with a cytokine to activate the JAK1-STAT pathway.

The stimulation is stopped, and cells are lysed and fixed to preserve the phosphorylation

state of proteins.

Cells are stained with a fluorescently labeled anti-pSTAT antibody.

The level of pSTAT in individual cells is quantified using flow cytometry.

The inhibition of STAT phosphorylation is calculated for each inhibitor concentration to

determine the IC50 value.

3.1.3. Ovalbumin-Induced Asthma Model in Rats

This in vivo model is used to evaluate the efficacy of GDC-4379 in a preclinical model of

allergic asthma.

Objective: To determine the effect of GDC-4379 on airway inflammation and

hyperresponsiveness.

Procedure:

Sensitization: Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed

with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 7).
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Challenge: Sensitized rats are challenged with aerosolized OVA on consecutive days (e.g.,

days 14, 15, and 16) to induce an asthmatic response.

Treatment: GDC-4379 or vehicle is administered to the rats (e.g., via inhalation or

intratracheal administration) before each OVA challenge.

Assessment: 24-48 hours after the final challenge, various parameters are assessed,

including:

Airway hyperresponsiveness: Measured by techniques such as whole-body

plethysmography in response to a bronchoconstrictor like methacholine.

Inflammatory cell infiltration: Determined by counting eosinophils, neutrophils, and

lymphocytes in bronchoalveolar lavage (BAL) fluid.

Cytokine levels: Measured in BAL fluid or lung homogenates.

Lung histology: To assess for inflammation and mucus production.

In Vitro Evaluation In Vivo Evaluation (Asthma Model) Clinical Evaluation

JAK1 Kinase Assay
(IC50 Determination)

Cellular STAT
Phosphorylation Assay

Confirms Cellular Activity Sensitization
(Ovalbumin)

Proceed to In Vivo Challenge
(Aerosolized Ovalbumin)

Treatment
(GDC-4379)

Efficacy Assessment
(Airway Hyperresponsiveness,

Inflammation)

Phase 1 Clinical Trial
(Safety, PK, PD in Humans)

Proceed to Clinical Trials

Click to download full resolution via product page

Caption: A representative experimental workflow for the evaluation of GDC-4379.

Clinical Trial in Mild Asthma
GDC-4379 has been evaluated in a Phase 1, double-blind, randomized, placebo-controlled

study in patients with mild asthma.[4][6][7]

Study Design: The study assessed the activity of GDC-4379 in four sequential, 14-day,

ascending-dose cohorts.[7] Participants were randomized 2:1 to receive either GDC-4379 or

a placebo.[7]
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Patient Population: The study included adults (18-65 years) with a diagnosis of asthma for at

least 6 months, a forced expiratory volume in 1 second (FEV1) > 70% of the predicted value,

and a fractional exhaled nitric oxide (FeNO) level > 40 parts per billion (ppb).[4][7]

Dosing Cohorts: The four cohorts received the following doses of GDC-4379: 10 mg once

daily (QD), 30 mg QD, 40 mg twice daily (BID), and 80 mg QD.[4][7]

Primary Outcome: The primary activity outcome was the percent change from baseline in

FeNO to Day 14 compared to the pooled placebo group.[4][7]

Key Findings:

Treatment with GDC-4379 resulted in dose-dependent reductions in FeNO levels.[4][6][7]

Dose-dependent reductions in blood eosinophils and serum CCL17 were also observed.

[4][6][7]

Higher plasma concentrations of the drug corresponded with greater reductions in FeNO.

[4][6][7]

The treatment was well-tolerated, with the most common adverse events being headache

and oropharyngeal pain. No serious adverse events were reported.[4][6][7]

Table 3: Clinical Efficacy of GDC-4379 in Mild Asthma (Phase 1)

Dosing Cohort
Mean Percent Change from Baseline in
FeNO (95% CI) vs. Placebo[4][7]

10 mg QD -6% (-43, 32)

30 mg QD -26% (-53, 2)

40 mg BID -55% (-78, -32)

80 mg QD -52% (-72, -32)

Conclusion
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GDC-4379 is a promising JAK1 inhibitor with a well-defined chemical structure and mechanism

of action. Early clinical data in patients with mild asthma demonstrate its potential to reduce

airway inflammation and relevant biomarkers in a dose-dependent manner, with a favorable

safety profile. Further investigation in larger clinical trials is warranted to fully elucidate its

therapeutic potential in asthma and other inflammatory diseases. The experimental protocols

and data presented in this guide provide a solid foundation for researchers and drug

development professionals interested in advancing the study of GDC-4379 and other selective

JAK1 inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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